molecular formula C31H34N4O5S B2618620 N-(2-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide CAS No. 689772-28-9

N-(2-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide

Cat. No.: B2618620
CAS No.: 689772-28-9
M. Wt: 574.7
InChI Key: HKMLZUYXQRPRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide is a synthetic compound featuring a quinazolinone core substituted with a morpholine ring, a 4-methoxyphenylmethyl group, and a sulfanyl-linked butanamide chain. The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications . The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclization, as seen in analogous quinazolinone derivatives . Key functional groups, such as the sulfanyl (S–) bridge and methoxy substituents, influence its electronic properties and binding interactions, which are critical for biological activity .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O5S/c1-4-28(29(36)32-26-7-5-6-8-27(26)39-3)41-31-33-25-14-11-22(34-15-17-40-18-16-34)19-24(25)30(37)35(31)20-21-9-12-23(38-2)13-10-21/h5-14,19,28H,4,15-18,20H2,1-3H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMLZUYXQRPRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions.

    Attachment of Methoxyphenyl Groups: Methoxyphenyl groups are attached via electrophilic aromatic substitution reactions.

    Formation of the Final Compound: The final step involves the coupling of the quinazolinone derivative with a butanamide moiety under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of N-(2-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide typically involves multi-step organic reactions. These reactions often utilize readily available reagents and can be optimized for yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure of the synthesized compound.

The compound has been evaluated for various biological activities, including:

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that quinazoline derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival.

Anti-inflammatory Effects

Molecular docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. The anti-inflammatory potential of similar compounds has been documented, indicating a promising avenue for further research into their therapeutic applications in treating inflammatory diseases.

Pharmaceutical Applications

Given its structural characteristics, this compound could be developed into a pharmaceutical agent targeting various diseases, particularly:

Cancer Therapy

Due to its anticancer properties, this compound may be formulated into drugs aimed at specific cancer types, enhancing the efficacy of existing treatments or providing new therapeutic options.

Treatment of Inflammatory Disorders

The anti-inflammatory activity positions this compound as a candidate for developing treatments for conditions such as arthritis or other chronic inflammatory diseases.

Case Study 1: Anticancer Activity

In a study examining the effects of quinazoline derivatives on cancer cell lines, N-(2-methoxyphenyl)-2-{[3-(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo}-3,4-dihydroquinazoline was shown to significantly reduce cell viability in breast cancer cells compared to controls. This suggests a potential mechanism of action through apoptosis induction.

Case Study 2: Inhibition of Inflammatory Pathways

A molecular docking study demonstrated that the compound binds effectively to the active site of 5-lipoxygenase, suggesting it could inhibit leukotriene synthesis involved in inflammation. This finding supports further exploration into its use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide involves its interaction with specific molecular targets:

    Molecular Targets: Kinases and proteases.

    Pathways Involved: Inhibition of kinase activity can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinazolinone Cores

Compounds sharing the quinazolinone scaffold but differing in substituents include:

Compound Name / ID Core Structure Substituents Key Differences
Target Compound Quinazolinone (4-oxo-3,4-dihydroquinazoline) - 6-(morpholin-4-yl)
- 3-[(4-methoxyphenyl)methyl]
- Sulfanyl-linked butanamide chain
Reference compound for comparison.
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide Quinazolinone - 3-(4-chlorophenyl)
- Sulfanyl-linked acetamide chain
Lacks morpholine and methoxy groups; shorter acetamide chain .
N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thienopyrimidinone - Thienopyrimidinone core
- 3-(2-methylpropyl)
Heterocycle variation (thienopyrimidinone vs. quinazolinone) alters ring electronics .

Key Observations :

  • Morpholine and methoxy substituents in the target compound enhance solubility and hydrogen-bonding capacity compared to chlorophenyl analogues .
  • The sulfanyl linker’s length (butanamide vs. acetamide) impacts conformational flexibility and target binding .
Functional Group Impact on Spectral and Physical Properties
Table 1: Comparative Spectral Data (IR and NMR)
Compound Type IR νC=O (cm⁻¹) IR νS–H/C=S (cm⁻¹) ¹H-NMR δ (ppm) for Key Protons Source
Target Compound (quinazolinone) ~1680 (C=O) Absent (C=S at ~1250) - 3.75–3.90 (morpholine CH₂)
- 6.80–7.50 (aromatic protons)
Triazole-3(4H)-thiones [7–9] Absent 1247–1255 (C=S) - 7.20–8.10 (aromatic protons)
- 10.5–12.0 (NH)
Thienopyrimidinone derivatives ~1675 (C=O) 1250–1260 (C=S) - 2.50–2.80 (CH₃ groups)
- 7.30–7.90 (thiophene)

Analysis :

  • The absence of νS–H in the target compound’s IR spectrum confirms the thione tautomer over thiol forms .
  • Morpholine protons in the target compound exhibit distinct ¹H-NMR shifts (~3.75–3.90 ppm) compared to methyl groups in thienopyrimidinone derivatives .
Molecular Networking and Fragmentation Patterns

Using mass spectrometry (MS/MS)-based molecular networking (), the target compound’s fragmentation profile can be compared to analogues:

Compound Parent Ion (m/z) Key Fragments (m/z) Cosine Similarity Score
Target Compound ~600 (estimated) 320 (quinazolinone core), 198 (morpholine) Reference (1.0)
763114-88-1 (quinazolinone) 454.1 198 (chlorophenyl fragment), 120 0.65–0.75
Thienopyrimidinone [13] ~480 210 (thienopyrimidinone), 155 0.50–0.60

Insights :

  • Higher cosine scores (0.65–0.75) between the target compound and chlorophenyl-quinazolinones suggest shared fragmentation pathways due to the common core .
  • Lower scores with thienopyrimidinones reflect structural divergence in the heterocyclic system .

Biological Activity

N-(2-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide is a complex compound with potential biological activities. This article reviews its synthesis, structure, and various biological effects based on available literature.

Chemical Structure and Synthesis

The compound features a quinazolinone core, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step reactions including the formation of the morpholine ring and the introduction of methoxyphenyl groups.

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinazolinones have shown effective cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AMDA-MB-231 (breast cancer)21.6
Compound BHeLa (cervical cancer)15.0

The specific compound under review is hypothesized to exert similar effects due to its structural analogies with known anticancer agents .

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds containing morpholine and quinazolinone moieties have been reported to display antibacterial activity against both Gram-positive and Gram-negative bacteria:

PathogenActivityReference
Staphylococcus aureusEffective
Escherichia coliModerate

The proposed mechanisms of action for compounds in this class include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells, leading to cell death.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, promoting programmed cell death.

Case Studies and Research Findings

Several studies have evaluated the biological activities of similar compounds, providing insights into their efficacy and potential therapeutic applications:

  • Anticancer Study : A recent study demonstrated that a related quinazolinone derivative exhibited IC50 values below 30 μM against multiple cancer cell lines, indicating robust anticancer potential .
  • Antimicrobial Evaluation : Another investigation highlighted the antibacterial effects of morpholine-containing compounds against resistant strains of bacteria, suggesting that modifications to the quinazolinone scaffold could enhance activity against pathogens like MRSA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.